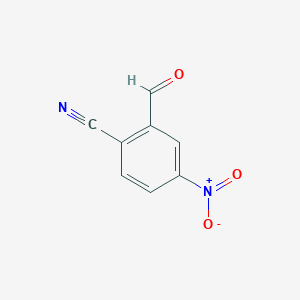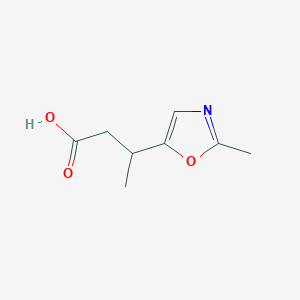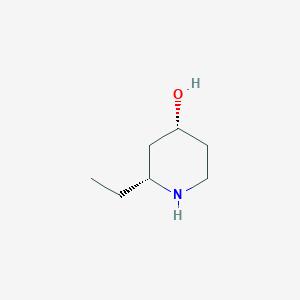
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide is a complex organic compound known for its significant role in the field of lipid nanoparticles (LNPs). This compound is particularly notable for its use in the delivery of small interfering RNA (siRNA), making it a crucial component in modern gene therapy and RNA interference (RNAi) technologies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide involves multiple steps, including the Michael addition reaction, amidation, and esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The compound is usually purified through techniques like chromatography and crystallization to achieve the desired quality for pharmaceutical applications .
化学反応の分析
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its efficacy as a delivery vehicle.
Reduction: This reaction can modify the compound’s structure, impacting its interaction with biological targets.
Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield different functionalized derivatives, while reduction could produce simpler amine compounds .
科学的研究の応用
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a crucial role in the delivery of siRNA for gene silencing, making it a valuable tool in genetic research.
Industry: Employed in the formulation of lipid nanoparticles for drug delivery systems
作用機序
The compound exerts its effects primarily through its role as a delivery vehicle for siRNA. It forms lipid nanoparticles that encapsulate siRNA, protecting it from degradation and facilitating its entry into target cells. Once inside the cell, the siRNA is released and can bind to its target mRNA, leading to gene silencing through RNA interference. The molecular targets and pathways involved include the RNA-induced silencing complex (RISC) and various cellular uptake mechanisms .
類似化合物との比較
Similar Compounds
DLin-MC3-DMA: Another ionizable lipid used in siRNA delivery.
DOPC: A neutral lipid often used in combination with ionizable lipids for nanoparticle formulation.
DSPC: A phospholipid used in lipid nanoparticle formulations
Uniqueness
N-(3-(Dimethylamino)propyl)-2-ethyl-N-((6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl)heptanamide is unique due to its specific structure that allows for efficient encapsulation and delivery of siRNA. Its pH-dependent charge properties enable it to transition from a neutral to a positively charged state, facilitating cellular uptake and endosomal escape .
特性
分子式 |
C51H96N2O |
|---|---|
分子量 |
753.3 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-2-ethyl-N-[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl]heptanamide |
InChI |
InChI=1S/C51H96N2O/c1-7-11-14-16-18-20-22-24-26-28-30-32-34-36-38-41-45-50(53(48-43-47-52(5)6)51(54)49(10-4)44-40-13-9-3)46-42-39-37-35-33-31-29-27-25-23-21-19-17-15-12-8-2/h18-21,24-27,49-50H,7-17,22-23,28-48H2,1-6H3/b20-18-,21-19-,26-24-,27-25- |
InChIキー |
VEPMFGHNAGLROO-LKONLTQMSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(N(C(=O)C(CCCCC)CC)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)N(CCCN(C)C)C(=O)C(CC)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)



![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)



methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)




